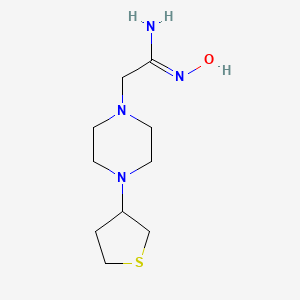![molecular formula C17H34O3SSi2 B15292822 (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine is a complex organosilicon compound It is characterized by its unique structure, which includes a thieno ring fused with a trioxadisilocine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine typically involves the reaction of appropriate silicon-containing precursors with thieno derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization, and quality control measures to ensure consistency in the final product .
化学反应分析
Types of Reactions
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the silicon atoms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
科学研究应用
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
相似化合物的比较
Similar Compounds
- (6aR,9aR)-2,2,4,4-Tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocine
- (6aR,9aS)-2,2,4,4-Tetraisopropyl-8-phenyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-ol
- (6aR,9aS)-9-methyl-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocin
Uniqueness
What sets (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications in materials science and catalysis, where other similar compounds may not perform as effectively .
属性
分子式 |
C17H34O3SSi2 |
|---|---|
分子量 |
374.7 g/mol |
IUPAC 名称 |
(6aR,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine |
InChI |
InChI=1S/C17H34O3SSi2/c1-12(2)22(13(3)4)18-11-17-16(9-10-21-17)19-23(20-22,14(5)6)15(7)8/h9-10,12-17H,11H2,1-8H3/t16-,17+/m0/s1 |
InChI 键 |
HCGUNOJLTMLCCM-DLBZAZTESA-N |
手性 SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C=CS2)O[Si](O1)(C(C)C)C(C)C)C(C)C |
规范 SMILES |
CC(C)[Si]1(OCC2C(C=CS2)O[Si](O1)(C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


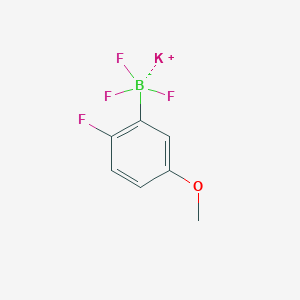
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
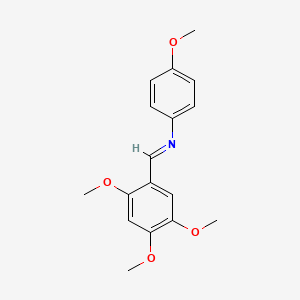
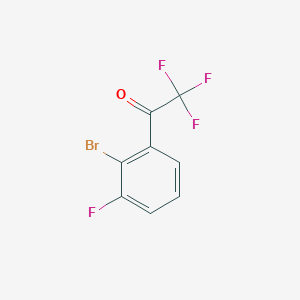
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
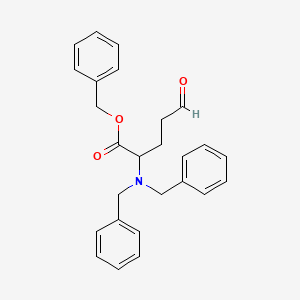
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
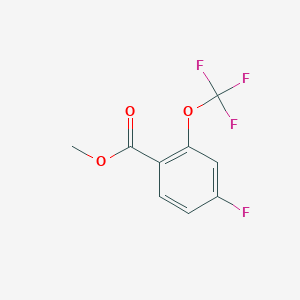
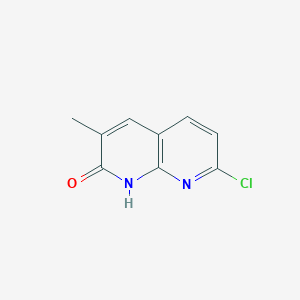
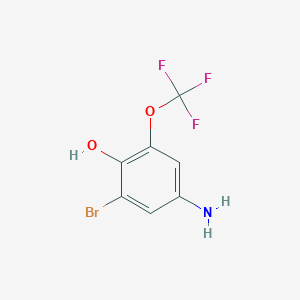
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
